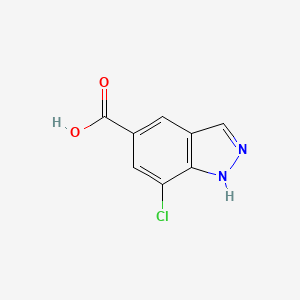

7-chloro-1H-indazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEAJWWRFMELBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031417-54-5 | |

| Record name | 7-chloro-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 1h Indazole 5 Carboxylic Acid

Precursor Synthesis and Derivatization Approaches

The successful synthesis of 7-chloro-1H-indazole-5-carboxylic acid is highly dependent on the efficient preparation of its key precursors. These foundational molecules, halogenated benzoic acid intermediates and functionalized phenylhydrazine (B124118) derivatives, provide the necessary structural components for the subsequent formation of the indazole ring.

Synthesis of Halogenated Benzoic Acid Intermediates

The preparation of halogenated benzoic acid intermediates is a critical initial step in the synthesis of various indazole derivatives. A common strategy involves the nitration of a substituted benzotrichloride, followed by hydrolysis to yield the corresponding benzoic acid. For instance, 2-chloro-4-fluorobenzotrichloride (B1592118) can be nitrated using a sulfonitric mixture to produce 2-chloro-4-fluoro-5-nitrobenzotrichloride. This intermediate is then hydrolyzed to 2-chloro-4-fluoro-5-nitrobenzoic acid. googleapis.comgoogle.com The hydrolysis can be carried out using sulfuric acid, with the reaction temperature maintained between 80-110°C to facilitate the formation of the solid product. googleapis.com

Another approach to halogenated benzoic acids involves diazotization and subsequent fluorination of an amino benzoic acid derivative. For example, 2,4-dichloro-5-aminobenzoic acid methyl ester can be treated with nitrous acid and then with a solution of boric acid in hydrofluoric acid to introduce a fluorine atom. google.com These methods provide access to a range of polysubstituted benzoic acids that serve as versatile building blocks for more complex heterocyclic structures.

| Starting Material | Reagents | Product |

| 2-chloro-4-fluorobenzotrichloride | Sulfonitric mixture, then H2SO4/H2O | 2-chloro-4-fluoro-5-nitrobenzoic acid |

| 2,4-dichloro-5-aminobenzoic acid methyl ester | 1. HNO2 2. HBF4 | 2,4-dichloro-5-fluorobenzoic acid methyl ester |

Preparation of Functionalized Phenylhydrazine Derivatives

Functionalized phenylhydrazines are key components in the construction of the indazole ring. A general method for their preparation involves the diazotization of an aniline (B41778) derivative, followed by reduction. For example, 4-chloro-2-fluoro-5-hydroxyaniline can be diazotized using sodium nitrite (B80452) in hydrochloric acid. The resulting diazonium salt is then reacted with a reducing agent like sodium sulfite (B76179) to form the corresponding phenylhydrazine derivative. google.com The pH and temperature of the reaction are crucial for the successful formation of the phenylhydrazine. google.com

Alternatively, palladium-catalyzed cross-coupling reactions can be employed to synthesize N-arylhydrazones, which are precursors to phenylhydrazines. This method involves the coupling of an aryl bromide with a hydrazone. wikipedia.org This approach offers a versatile route to a wide array of substituted phenylhydrazines, which are essential for the synthesis of diverse indazole-based compounds.

| Aniline Derivative | Reagents | Phenylhydrazine Derivative |

| 4-chloro-2-fluoro-5-hydroxyaniline | 1. NaNO2, HCl 2. Na2SO3 | 4-chloro-2-fluoro-5-hydroxyphenylhydrazine |

| Aryl bromide | Hydrazone, Palladium catalyst | N-Arylhydrazone |

Indazole Ring Formation Strategies

The construction of the indazole ring is the pivotal step in the synthesis of this compound. Various cyclization strategies have been developed to efficiently form this bicyclic heterocyclic system, with the choice of method often depending on the available starting materials and the desired substitution pattern of the final product.

Cyclization Reactions for the 1H-Indazole Core

The formation of the 1H-indazole core is typically achieved through intramolecular reactions that create the pyrazole (B372694) ring fused to the benzene (B151609) ring. These reactions often involve the formation of a new nitrogen-nitrogen bond or a carbon-nitrogen bond to close the ring.

Reductive cyclization of ortho-substituted nitroaromatics is a powerful strategy for the synthesis of N-heterocycles, including indazoles. This method involves the reduction of a nitro group to a nitroso or amino group, which then participates in an intramolecular cyclization. For example, o-nitro-ketoximes can be converted to 1H-indazoles by reaction with carbon monoxide, catalyzed by an iron complex. semanticscholar.org This process is believed to proceed through the reduction of the nitro group, followed by cyclization and deoxygenation to form the indazole ring. semanticscholar.org

Another approach involves the reductive cyclization of 2-nitrobenzylamine derivatives. chemrxiv.org In this biocatalytic method, a nitroreductase enzyme reduces the nitro group to a nitroso intermediate, which then undergoes spontaneous cyclization and aromatization to form the indazole. chemrxiv.org This enzymatic approach offers a green and efficient alternative to traditional chemical methods. Additionally, substituted hydrazone precursors derived from 2-nitrobenzaldehydes can undergo reductive cyclization in the presence of organophosphorus reagents to yield 2H-indazoles. nih.gov These reductive cyclization methods are particularly useful for synthesizing indazoles with specific substitution patterns that may be difficult to achieve through other routes.

| Starting Material | Reagents/Catalyst | Product |

| o-Nitro-ketoxime | CO, [Cp*Fe(CO)2]2 | 1H-Indazole |

| 2-Nitrobenzylamine derivative | Nitroreductase | 1H- or 2H-Indazole |

| Hydrazone of 2-nitrobenzaldehyde | Organophosphorus reagent | 2H-Indazole |

Regioselective Synthesis of the 1H-Isomer

The indazole ring exhibits annular tautomerism, existing as 1H- and 2H-isomers. For this compound, the hydrogen atom is located on the nitrogen at position 1. Synthetic strategies are generally designed to favor the formation of this specific regioisomer.

The 1H-indazole tautomer is typically considered to be more thermodynamically stable than the corresponding 2H-tautomer. nih.govbeilstein-journals.org Consequently, many synthetic routes that involve the formation of the indazole ring from acyclic precursors naturally yield the 1H-isomer as the major product under thermodynamic control. nih.gov For example, cyclization reactions of ortho-haloaryl carbonyls or nitriles with hydrazine (B178648) derivatives tend to produce the more stable 1H-indazole. nih.gov While direct alkylation of an existing indazole ring can lead to a mixture of N-1 and N-2 substituted products, the initial formation of the unsubstituted indazole core often provides good regioselectivity for the 1H form. beilstein-journals.orgbeilstein-journals.org

Introduction and Manipulation of the Carboxylic Acid Moiety

Direct carboxylation of the pre-formed 7-chloro-1H-indazole ring at the C-5 position is challenging. The more common and effective strategy is to begin the synthesis with a benzene-based precursor that already contains a functional group at the position that will become C-5 of the indazole. This functional group is then converted to a carboxylic acid at a later stage.

A prominent example of this strategy is the oxidation of a methyl group. The synthesis can start with a substituted toluene (B28343) derivative, such as 4-amino-3-chloro-5-methylbenzonitrile (B136338). After the formation of the indazole ring, the methyl group at the C-5 position is oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent are effective for converting primary alkyl carbons directly attached to an aromatic ring into carboxylic acids. libretexts.org This approach ensures the unambiguous placement of the carboxyl group at the desired C-5 position. libretexts.org Other precursors, such as nitriles, can also be used, with the nitrile group being hydrolyzed to a carboxylic acid in a subsequent step. libretexts.org

The carboxylic acid group of this compound can be readily converted into an ester, a common protecting group or an intermediate for further reactions like amide coupling. The most direct method for this transformation is Fischer esterification. masterorganicchemistry.com This involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comjocpr.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com

Conversely, the ester can be converted back to the carboxylic acid through hydrolysis. nih.gov This reaction is typically carried out under basic conditions, a process known as saponification. Treatment of the indazole ester with a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system, followed by acidic workup, efficiently yields the parent carboxylic acid. nih.gov Partial hydrolysis can sometimes occur even during crystallization in boiling water for certain sensitive indazole derivatives. acs.org

| Transformation | Reagents | Product | Reaction Name |

|---|---|---|---|

| Carboxylic Acid to Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification masterorganicchemistry.comjocpr.com |

| Ester to Carboxylic Acid | Base (e.g., NaOH), then Acid (e.g., HCl) | Carboxylic Acid | Hydrolysis (Saponification) nih.gov |

Reaction Mechanisms and Mechanistic Elucidation Studies

Understanding the reaction mechanisms underlying the formation of the indazole ring is crucial for optimizing synthetic routes and controlling product outcomes.

Investigation of Reaction Pathways for Indazole Annulation

The formation, or annulation, of the indazole ring can be achieved through several mechanistic pathways.

Diazotization and Intramolecular Cyclization: This is a classic and highly relevant pathway for syntheses starting from pre-functionalized anilines, such as the route to this compound. The mechanism involves the following key steps:

Diazonium Salt Formation: The primary amino group on the benzene ring is treated with a source of nitrous acid (e.g., NaNO₂ in acid) to form a diazonium salt. chemicalbook.com

Intramolecular Cyclization: The diazonium group is then attacked by a nucleophilic carbon, typically from an ortho-alkyl group (like the methyl group in the synthesis from 4-amino-3-chloro-5-methylbenzonitrile), leading to ring closure. chemicalbook.com

Aromatization: The resulting intermediate undergoes deprotonation to form the stable, aromatic indazole ring.

Transition Metal-Catalyzed Annulation: Modern synthetic chemistry has introduced powerful annulation methods catalyzed by transition metals, such as rhodium and copper. These reactions often proceed via C-H bond activation. A common pathway involves the reaction of azobenzenes with various partners. nih.gov The azo group acts as a directing group, guiding the rhodium catalyst to activate an ortho C-H bond on one of the benzene rings. acs.org This is followed by insertion of a coupling partner (like an aldehyde or alkyne) and subsequent intramolecular cyclization to forge the N-N bond of the pyrazole ring. nih.govacs.org

[3+2] Cycloaddition Reactions: This pathway involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring. A common example is the reaction between an aryne (a highly reactive two-atom intermediate derived from an ortho-dihaloarene) and a diazo compound or a hydrazone. organic-chemistry.orgresearchgate.net This method provides a versatile route to a wide range of substituted indazoles. organic-chemistry.org

Role of Catalysts and Reagents in Stereochemical and Regiochemical Control

The choice of catalysts and reagents is paramount in dictating the outcome of indazole syntheses, particularly in terms of which isomer (regioisomer) is formed.

Regiochemical Control: Regiochemistry in indazole synthesis is frequently controlled by the substitution pattern of the starting materials. In pre-functionalization strategies, the positions of the groups on the initial benzene ring directly map onto the final indazole product, providing excellent regiochemical control. nih.govresearchgate.net

In catalytic systems, the catalyst and its ligands play a crucial role. For example, in rhodium-catalyzed C-H activation, the directing group on the substrate (e.g., azo, imidate, or sulfonamide) guides the metal to a specific C-H bond, ensuring regioselective annulation. nih.govnih.gov The choice of different metal catalysts can even switch the reaction pathway entirely; for instance, using a palladium catalyst might favor a 7-membered ring closure (7-exo-dig), while a silver catalyst can promote an 8-membered ring closure (8-endo-dig) in certain intramolecular cycloamidation reactions. nih.gov

The regioselectivity of subsequent reactions on the indazole ring, such as N-alkylation, is also heavily influenced by reagents. The use of gallium/aluminum mediators can direct alkylation to the N2 position of the indazole ring, whereas other conditions might favor the thermodynamically more stable N1-alkylated product. researchgate.net Similarly, using trifluoromethanesulfonic acid (TfOH) as a catalyst can achieve highly selective N2-alkylation with diazo compounds. researchgate.net

The following table details examples of catalyst and reagent control in indazole synthesis.

| Reaction Type | Catalyst / Reagent | Effect | Reference(s) |

| C-H Annulation | Rh(III) complexes | Directs C-H activation to ortho position of a directing group | nih.govacs.orgnih.gov |

| N-Alkylation | Ga/Al mediators | Regioselective alkylation at the N2 position | researchgate.net |

| N-Alkylation | Trifluoromethanesulfonic acid (TfOH) | Highly regioselective N2-alkylation with diazo compounds | researchgate.net |

| Intramolecular Cycloamidation | Palladium vs. Silver catalysts | Controls ring size by favoring different cyclization modes (7-exo vs. 8-endo) | nih.gov |

Stereochemical Control: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, its synthesis does not require stereochemical control. However, in the broader context of indazole synthesis, stereocontrol is a significant consideration when chiral centers are present or being created. For example, asymmetric catalysis can be employed to produce enantiomerically enriched indazole derivatives. Rhodium-catalyzed asymmetric [3+2] annulation reactions of indoles have been developed to generate products with all-carbon quaternary stereocenters with high levels of enantioselectivity. nih.gov These advanced methods, while not directly applicable to the synthesis of the achiral title compound, are a critical part of the modern synthetic chemist's toolkit for creating complex, chiral indazole-containing molecules.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the indazole ring and the carboxylic acid proton. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), and their specific shifts and coupling constants (J) would help in assigning their positions on the bicyclic ring system. The carboxylic acid proton would exhibit a characteristic broad singlet at a significantly downfield chemical shift (often >10 ppm).

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position (around 160-180 ppm). The chemical shifts of the aromatic carbons would be influenced by the attached chlorine atom and the substitution pattern on the indazole ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for 7-chloro-1H-indazole-5-carboxylic acid (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | Data not available | Data not available |

| H-4 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

| NH (1-H) | Data not available | - |

| COOH | Data not available | Data not available |

| C-3 | - | Data not available |

| C-3a | - | Data not available |

| C-4 | - | Data not available |

| C-5 | - | Data not available |

| C-6 | - | Data not available |

| C-7 | - | Data not available |

| C-7a | - | Data not available |

| COOH | - | Data not available |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbons that bear protons.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. If this compound were to exist in different crystalline forms (polymorphs), ssNMR could be used to distinguish between them. Differences in the crystal packing and intermolecular interactions in various polymorphs would lead to distinct chemical shifts and other NMR parameters, providing a fingerprint for each solid form.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₅ClN₂O₂). The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Table 2: Predicted Exact Masses for Molecular Ions of this compound (Note: This table is for illustrative purposes only.)

| Ion | Calculated Exact Mass (Da) |

| [M+H]⁺ (with ³⁵Cl) | 197.0112 |

| [M+H]⁺ (with ³⁷Cl) | 199.0083 |

| [M-H]⁻ (with ³⁵Cl) | 194.9967 |

| [M-H]⁻ (with ³⁷Cl) | 196.9938 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as cleavage of the indazole ring. The fragmentation pattern would be a unique signature of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. echemi.com

For this compound, the IR spectrum is distinguished by several key absorption bands that confirm its structural features. The carboxylic acid group gives rise to a very broad O-H stretching vibration, typically observed in the 2500-3300 cm⁻¹ region. echemi.comlibretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, which creates a wide range of vibrational energies. echemi.com

The carbonyl (C=O) stretch of the carboxylic acid produces a strong, sharp absorption band typically found between 1690 and 1760 cm⁻¹. libretexts.org Conjugation with the indazole ring system may shift this peak to a slightly lower wavenumber. spectroscopyonline.com Additionally, the C-O single bond stretch of the carboxylic acid is expected to appear in the 1210-1320 cm⁻¹ range. libretexts.orgspectroscopyonline.com

The indazole ring itself contributes to the spectrum with N-H stretching vibrations, typically seen around 3150 cm⁻¹, and aromatic C=C stretching absorptions in the 1440-1601 cm⁻¹ region. mdpi.com The aromatic C-H bonds will also show stretching vibrations above 3000 cm⁻¹. libretexts.org The C-Cl bond stretch is typically found in the fingerprint region, which is the area of the spectrum below 1500 cm⁻¹, but can be difficult to assign definitively.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Strong, Very Broad |

| Aromatic/Indazole (C-H) | Stretching | ~3000-3100 | Medium |

| Indazole (N-H) | Stretching | ~3150 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1690-1760 | Strong, Sharp |

| Aromatic/Indazole (C=C) | Stretching | 1440-1601 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Strong |

| Carboxylic Acid (O-H) | Bending (Out-of-plane) | 910-950 | Medium, Broad |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

For a molecule like this compound, single-crystal X-ray diffraction would confirm the planarity of the bicyclic indazole ring system. It would also precisely determine the spatial orientation of the chloro and carboxylic acid substituents relative to the ring. The analysis of a related compound, indazol-2-yl-acetic acid, by X-ray diffraction revealed a supramolecular architecture involving intermolecular hydrogen bonds, a feature also anticipated for this compound due to its carboxylic acid group. researchgate.net

The resulting crystallographic data includes key parameters such as the crystal system, space group, and unit cell dimensions, which define the packing of the molecules within the crystal lattice. This information is crucial for understanding the solid-state properties of the compound and for unambiguous structural confirmation.

| Crystallographic Parameter | Description | Typical Data Obtained |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, triclinic). | e.g., Triclinic |

| Space Group | Describes the symmetry elements of the unit cell. | e.g., P-1 |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | Degrees (°) |

| Volume (V) | The volume of the unit cell. | ų |

| Z | The number of molecules per unit cell. | Integer value |

| Final R-value | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | e.g., < 0.10 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. These methods are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction byproducts and starting materials. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of organic compounds. nih.gov For this compound, reversed-phase HPLC is a particularly suitable method for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, the compound partitions between the two phases. Its retention time—the time it takes to travel through the column—is a characteristic property under a specific set of conditions (mobile phase composition, flow rate, temperature). The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The aromatic indazole core allows for sensitive detection using a UV-Vis detector.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase (e.g., C18, 4.6 mm x 150 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic or acetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. nih.gov While highly effective for volatile compounds, the analysis of carboxylic acids like this compound by GC-MS typically requires a derivatization step. semanticscholar.org This is necessary to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester), allowing it to travel through the GC column. springernature.com

Once the derivatized compound is separated by the GC, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting molecular ion and its characteristic fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint, allowing for definitive structural confirmation. researchgate.net Predicted mass-to-charge (m/z) ratios for various adducts of the parent compound can aid in spectral interpretation. uni.lu

| Parameter | Typical Condition/Data |

|---|---|

| Derivatization Agent | e.g., Diazomethane (for methylation) or BSTFA (for silylation) |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Predicted m/z [M+H]⁺ | 197.01123 |

| Predicted m/z [M-H]⁻ | 194.99667 |

Computational and Theoretical Chemistry of 7 Chloro 1h Indazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For 7-chloro-1H-indazole-5-carboxylic acid, these methods can determine its optimal three-dimensional structure and predict its chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Studies on indazole derivatives often employ DFT calculations, using functionals like B3LYP with basis sets such as 6-311+G, to analyze their physicochemical characteristics. nih.govrsc.org These calculations provide a detailed understanding of the molecule's electronic structure, which is crucial for predicting its reactivity. researchgate.netnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For instance, in related indazole derivatives, the HOMO and LUMO distributions span almost the entire molecule, and the energy gap helps in calculating chemical hardness, a reliable measure of reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) surface analysis, derived from DFT calculations, visualizes the charge distribution and helps identify electrophilic and nucleophilic sites on the molecule. nih.gov This mapping is vital for understanding hydrogen bonding and other non-covalent interactions that govern molecular recognition processes. nih.gov

| Calculated Parameter | Significance | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G(d)) |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and electronic stability. | DFT (e.g., B3LYP/6-311+G) |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Vibrational Frequencies | Correlates theoretical structure with experimental IR spectra. | DFT (e.g., B3LYP/6-31G(d)) |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and intramolecular interactions. | DFT |

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. mdpi.com Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For this compound, a key flexible bond is the C-C bond connecting the carboxylic acid group to the indazole ring. Rotation around this bond can lead to different conformers.

Theoretical calculations are used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations. nobelprize.org Due to repulsive non-bonded interactions between atoms, certain conformations will be more stable than others. nobelprize.org For heterocyclic carboxylic acids, the orientation of the -COOH group relative to the ring system is a primary focus of conformational studies. The most stable conformer represents the most probable structure of the molecule under physiological conditions.

Transition State Analysis for Reaction Mechanisms

Understanding the mechanisms of chemical reactions, such as the synthesis or metabolic transformation of this compound, requires the characterization of transition states. nih.gov Transition state analysis uses quantum chemical methods to locate the highest energy point along a reaction pathway, known as the transition state structure.

By calculating the energy of this transition state relative to the reactants, the activation energy for the reaction can be determined. This information is crucial for predicting reaction rates and understanding how factors like catalysts or solvent affect the reaction outcome. DFT calculations have been successfully used to evaluate the mechanisms of regioselective N-alkylation of indazole derivatives, providing insights that support experimental observations. researchgate.netbeilstein-journals.org

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. biotech-asia.org This method is fundamental in structure-based drug design for predicting the interaction between a small molecule like this compound and a biological target. jocpr.comnih.gov

Ligand-Protein Binding Affinity Prediction

A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between the ligand and its protein target. distantreader.org This is often expressed as a binding energy score, typically in kcal/mol. biotech-asia.orgnih.gov Software like AutoDock is commonly used to perform these simulations. nih.govnih.gov

In studies involving indazole derivatives, docking has been used to evaluate their potential as inhibitors of various enzymes, such as protein kinases. biotech-asia.org For example, computational studies on indazole scaffolds as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors showed that many derivatives displayed significant docking scores, indicating strong binding affinity. biotech-asia.org These in silico predictions help prioritize compounds for further experimental testing. jocpr.com

| Biological Target Class | Example PDB ID | Relevance | Example Binding Energy (kcal/mol) for Indazole Derivatives |

|---|---|---|---|

| Protein Kinase (e.g., VEGFR-2) | 4AGD, 4AG8 | Anti-cancer, anti-angiogenesis | -8.8 to -10.1 |

| Oncogenic Proteins (e.g., MDM2) | - | Cancer therapy | High bonding interaction reported |

| Nitric Oxide Synthase (NOS) | 3LA4 | Inflammation, neurological disorders | Favorable binding modes identified |

| S-adenosyl homocysteine/methylthio-adenosine nucleosidase (SAH/MTAN) | 1JYS | Antimicrobial (Quorum Sensing) | Active site binding demonstrated |

Note: Binding energies are illustrative examples from studies on various indazole derivatives and may not represent this compound specifically.

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. nih.gov These simulations can identify the key amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, pi-stacking, or other non-covalent bonds with the ligand. biotech-asia.orgnih.govresearchgate.net

For instance, docking studies of indazole derivatives with protein kinases have shown interactions with key residues in the ATP binding site. biotech-asia.org Similarly, azaindole derivatives designed to inhibit the SARS-CoV-2 spike protein's interaction with the hACE2 receptor were shown through simulations to form strong non-covalent interactions with key residues at the binding interface, such as ASP30, LYS417, and TYR453. nih.gov Visualizing these interactions helps explain the molecule's mechanism of action and provides a rational basis for designing modifications to improve potency and selectivity. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulationsresearchgate.netnih.gov

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time, providing detailed insight into the conformational behavior of molecules and their interactions with the environment. nih.gov For this compound, MD simulations are crucial for understanding its flexibility, stability in different solvents, and its interaction dynamics within biological targets like enzyme active sites. nih.govnih.gov

Conformational Stability in Solvated Environments

The conformational stability of this compound in a solvated environment, such as water, is critical for its biological activity as it dictates the shape the molecule presents for interacting with a receptor. A key area of flexibility in this molecule is the torsion of the carboxylic acid group (-COOH).

Computational studies on simple carboxylic acids, such as acetic acid, reveal that the solvent environment plays a significant role in determining the energetically preferred conformation. nih.gov In the gas phase, the syn conformation (where the hydroxyl hydrogen is oriented towards the carbonyl oxygen) is typically more stable by 5–7 kcal/mol. However, in an aqueous solution, this energy difference is substantially reduced to 2–3 kcal/mol, and in some cases, the anti conformation can become the lower free energy state. nih.gov This shift is attributed to the molecule's enhanced ability to form stabilizing interactions, like hydrogen bonds, with solvent water molecules when in the anti conformation. nih.gov

For this compound, these findings imply that while one conformation might be dominant, other conformers are likely present in solution and could be relevant for biological function, as a receptor site may selectively bind to a less populated conformation. nih.gov MD simulations can map this conformational landscape by calculating the potential of mean force (PMF) for the rotation of the carboxyl group, revealing the relative free energies of different rotamers in a specific solvent.

Binding Stability within Enzyme Active Sitesnih.gov

MD simulations are essential for assessing the stability of a ligand-protein complex after an initial binding pose is predicted by molecular docking. nih.gov These simulations can validate the docking results and provide insights into the dynamic behavior of the ligand within the active site over a period, typically nanoseconds. nih.govnih.gov

For indazole derivatives, MD simulations have been used to confirm their stable binding to various protein targets. In a study of indazole derivatives as inhibitors of Hypoxia-Inducible Factor 1α (HIF-1α), MD simulations showed that the most potent compound remained stable within the enzyme's active site throughout the simulation. nih.gov

The primary metrics for evaluating binding stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1.5–2.3 Å for the protein), indicates that the complex has reached equilibrium and remains stable. nih.govnih.gov Large deviations might suggest the ligand is unstable and potentially unbinding from the active site. nih.gov

Intermolecular Interactions: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and active site residues is analyzed. The stability of these bonds throughout the simulation reinforces the predicted binding mode. nih.gov For example, studies on SARS-CoV-2 main protease inhibitors have shown that potent compounds consistently maintain hydrogen bonds with crucial catalytic residues like Cys145. nih.gov

The function of viral proteases often involves significant structural flexibility, especially in the active site residues. nih.gov Therefore, simulating the dynamic nature of the protein-ligand complex is critical to confirm that the binding is maintained despite the protein's natural movements.

Table 1: Representative MD Simulation Stability Analysis for a Ligand-Protein Complex This table is a generalized representation based on methodologies described in studies on related compounds. nih.govnih.gov

| Metric | Observation | Implication |

| Protein RMSD | Average fluctuation of 1.8 Å over 100 ns | The overall protein structure remains stable upon ligand binding. |

| Ligand RMSD | Stable fluctuation below 2.5 Å after an initial 10 ns equilibration period | The ligand maintains a consistent binding pose within the active site. |

| Hydrogen Bonds | Two key hydrogen bonds with residues GLU-166 and CYS-145 maintained for >80% of the simulation time | Specific, strong interactions anchor the ligand in the active site. |

| Binding Free Energy (MM/GBSA) | Consistently low calculated binding free energy (e.g., < -45 kcal/mol) | The binding is thermodynamically favorable and stable. semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modelingnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. sysrevpharm.org These models, once validated, can be used to predict the activity of new, unsynthesized molecules and guide the design of more potent analogs. nih.govcmu.ac.th

Predictive Models for Biological Activity

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to generate a mathematical equation that relates the descriptors to the activity. nih.gov

For indazole and imidazole (B134444) derivatives, several QSAR models have been successfully developed. For instance, a QSAR study on imidazole-5-carboxylic acid analogs as angiotensin II receptor antagonists resulted in a statistically significant model with good predictive ability. nih.gov Another study on indazole compounds inhibiting SAH/MTAN-mediated quorum sensing produced a robust QSAR model capable of explaining 85.2% and predicting 78.1% of the variance in the observed biological activity. nih.gov

The reliability of a QSAR model is assessed using several statistical parameters: cmu.ac.thnih.gov

R² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is explained by the model. A value greater than 0.6 is generally considered good. nih.gov

Q² or R²cv (Cross-validated R²): Measures the internal predictive ability of the model.

R²pred (External R²): Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. A value greater than 0.5 is desirable. nih.gov

Table 2: Statistical Validation Parameters for a Representative QSAR Model of Indazole Derivatives Data generalized from a QSAR study on indazole compounds. nih.gov

| Statistical Parameter | Value | Interpretation |

| R² | 0.852 | The model explains 85.2% of the variance in the training set activity. |

| R²adj (Adjusted R²) | 0.825 | R² adjusted for the number of descriptors in the model. |

| Q² (Leave-one-out) | 0.781 | The model has good internal predictive power. |

| R²pred (External Test Set) | 0.685 | The model has acceptable predictive power for new compounds. |

| SEE (Standard Error of Estimate) | 0.490 | Low value indicates a smaller difference between observed and predicted activities. |

Descriptor Analysis for Structural Optimization

A critical outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. Analyzing these descriptors provides direct insight into the structural features that should be modified to enhance potency, a process central to drug design and optimization. researchgate.net

Descriptors can be categorized based on the properties they represent:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) and atomic charges (e.g., qC1). cmu.ac.th These relate to a molecule's ability to engage in electronic interactions. For example, a QSAR model for chlorochalcones showed that decreasing the ELUMO value was correlated with higher anticancer activity. cmu.ac.th

Steric/Topological Descriptors: These describe the size, shape, and branching of a molecule. Descriptors like Radial Distribution Function (RDF) or atom-type counts can reveal which parts of the molecule might benefit from being larger or smaller to improve the fit in a receptor pocket. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient) is a common descriptor for hydrophobicity. Its inclusion in a QSAR model can indicate whether increasing or decreasing a compound's lipophilicity might improve its activity, potentially by enhancing its ability to cross cell membranes or bind to a hydrophobic pocket. cmu.ac.thresearchgate.net

Thermodynamic Descriptors: These can include properties related to the molecule's stability and interactions.

In a QSAR study of indazole derivatives, descriptors such as RDF55m (related to molecular shape) and E1s (related to electronic properties) were found to have a positive impact on inhibitory activity, while others had a negative impact. nih.gov Such findings provide a clear roadmap for medicinal chemists to perform structural modifications, such as adding or removing specific functional groups, to optimize the compound's activity.

Table 3: Key Descriptor Analysis from a QSAR Study on Indazole Derivatives This table is a representative summary based on findings from cited literature. cmu.ac.thnih.govresearchgate.net

| Descriptor Type | Example Descriptor | Influence on Activity | Rationale for Structural Optimization |

| Electronic | ELUMO (Energy of LUMO) | Negative Correlation | Modify substituents to raise the LUMO energy, potentially reducing unwanted reactivity. |

| Electronic | AATSC7s (Average atomic polarizability) | Positive Correlation | Introduce more polarizable atoms (e.g., sulfur, bromine) at specific positions. |

| Topological | RDF55m (Radial Distribution Function) | Positive Correlation | Modify the molecular scaffold to better match the optimal 3D shape for receptor binding. |

| Hydrophobic | SlogP (Log of partition coefficient) | Positive Correlation | Increase lipophilicity by adding non-polar groups to enhance membrane permeability or hydrophobic interactions. |

Medicinal Chemistry Research Applications of Indazole Carboxylic Acid Scaffolds

7-Chloro-1H-Indazole-5-Carboxylic Acid as a Privileged Scaffold in Ligand Design

The indazole nucleus, a bicyclic aromatic heterocycle, is a prominent structural motif in medicinal chemistry, recognized for its wide range of pharmacological activities. nih.gov This scaffold is a key component in numerous FDA-approved drugs, particularly in the oncology field, where it functions as a core element for various kinase inhibitors. researchgate.netnih.gov The versatility of the indazole ring allows it to serve as an effective pharmacophore that can engage in crucial interactions with biological targets. nih.gov Specifically, it can mimic the adenine (B156593) ring of ATP, enabling it to bind within the highly conserved ATP-binding pocket of protein kinases. nih.gov This interaction typically involves the formation of key hydrogen bonds with the hinge region of the kinase. nih.gov

Within the broader class of indazole derivatives, this compound has emerged as a "privileged scaffold." This term denotes a molecular framework that is capable of providing ligands for diverse biological targets. The specific substitution pattern of this compound—a chlorine atom at position 7 and a carboxylic acid group at position 5—provides a strategic starting point for chemical modifications. The chlorine atom can influence the electronic properties of the ring system and occupy specific hydrophobic pockets within a binding site. The carboxylic acid group offers a convenient handle for synthetic elaboration, allowing for the attachment of various side chains and functional groups to explore structure-activity relationships and optimize ligand properties. acs.orgnih.gov This inherent modularity makes it a valuable building block in the design of targeted therapies. nih.gov

Structure-Activity Relationship (SAR) Studies of Indazole Carboxylic Acid Derivativesnih.govnih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indazole carboxylic acid derivatives, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

The biological activity of indazole scaffolds can be significantly modulated by introducing various substituents at different positions on the bicyclic ring. Research has shown that even minor chemical alterations can lead to substantial changes in target engagement and potency.

For instance, in the development of inhibitors for extracellular signal-regulated kinase 1/2 (ERK1/2), a series of 1H-indazole amide derivatives were synthesized and evaluated. nih.gov The core scaffold was often linked to other chemical moieties through the carboxylic acid group. SAR studies in this series revealed that the choice of substituent profoundly affects inhibitory activity. Optimization based on structure-guided design led to compounds with potent enzymatic and cellular activity, with IC₅₀ values in the nanomolar range for ERK1/2 inhibition. nih.gov

In a different study focused on calcium-release activated calcium (CRAC) channel blockers, derivatives of indazole-3-carboxamide were synthesized. nih.govnih.gov The SAR exploration demonstrated that the nature of the aryl group attached to the amide linker was critical for activity. Potent inhibitors were obtained when the aryl moiety was a 2,6-difluorophenyl group or a 3-fluoro-4-pyridyl group. nih.govnih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents.

The table below summarizes the impact of different substituents on the activity of indazole-3-carboxamide derivatives as CRAC channel blockers. nih.govnih.gov

| Compound | Ar Group (Substituent) | % Inhibition at 30 µM | IC₅₀ (µM) |

| 12a | 2,6-difluorophenyl | 100 | 1.51 |

| 12d | 3-fluoro-4-pyridyl | 100 | 0.67 |

| 12g | 3,5-difluoro-4-pyridyl | 46 | > 30 |

This table is interactive. You can sort and filter the data.

Positional isomerism—the placement of functional groups at different positions on the scaffold—can have a dramatic effect on molecular recognition and biological activity. nih.govnih.gov The specific arrangement of atoms in an inhibitor determines its three-dimensional shape and its ability to fit into the binding site of a target protein.

A stark example of this effect is seen in the study of CRAC channel blockers, which compared indazole-3-carboxamides with their "reverse" amide isomers. nih.govnih.gov The indazole-3-carboxamide derivative 12d was found to be a potent inhibitor of calcium influx with a sub-micromolar IC₅₀ value. nih.govnih.gov In contrast, its positional isomer 9c , where the amide linkage is reversed, was completely inactive even at a concentration of 100 µM. nih.gov This demonstrates that the precise orientation of the amide bond is critical for interaction with the biological target, a finding described as unprecedented for CRAC channel blockers. nih.govnih.gov

Similarly, research on muscarinic M1 positive allosteric modulators (PAMs) showed that regioisomeric N-methyl indazoles had a profound effect on activity. researchgate.net Shifting the methyl group between different nitrogen atoms of the indazole ring led to significant differences in potency, underscoring the importance of the nitrogen's position and its substitution pattern for molecular recognition. researchgate.net The influence of substituent position is a critical consideration in the design of selective and potent ligands. nih.gov

In Vitro Biological Target Engagement Research

The utility of the this compound scaffold and its relatives is validated through in vitro biological assays that measure their direct interaction with and effect on specific biological targets.

Enzyme inhibition assays are a cornerstone of drug discovery, providing quantitative measures of a compound's ability to block the activity of a specific enzyme. nih.gov Indazole derivatives have been widely evaluated in such assays against a variety of enzyme classes. For example, certain indazole molecules have been shown to be potent inhibitors of lactoperoxidase, an antimicrobial enzyme, with Kᵢ values in the micromolar range. nih.gov These assays are critical for initial screening and for guiding the chemical optimization of lead compounds.

Protein kinases are a major class of enzymes targeted in cancer therapy, and the indazole scaffold is a well-established core for kinase inhibitors. nih.govmdpi.com The 1H-indazole moiety can effectively occupy the ATP-binding site, making it a suitable template for designing competitive inhibitors. researchgate.net Numerous studies have utilized enzyme inhibition assays to evaluate indazole derivatives against various protein kinases.

In one study, a series of 1H-indazole amide compounds were designed and tested as inhibitors of ERK1/2. nih.govnih.gov The most promising compounds demonstrated potent inhibition of the ERK1/2 enzyme with IC₅₀ values in the low nanomolar range. nih.gov

Another research effort focused on designing novel indazole derivatives as inhibitors of Aurora kinases, which are key regulators of cell division. nih.gov Through in silico design and subsequent enzymatic assays, compounds were identified that showed potent inhibition of Aurora A and Aurora B kinases. The SAR studies in this series also revealed that specific substitutions could confer selectivity for different Aurora kinase isoforms. nih.gov

The table below presents data on the inhibitory activity of selected indazole derivatives against different protein kinases. nih.govnih.gov

| Compound | Target Kinase | IC₅₀ (nM) |

| Compound 116 | ERK1 | 25.8 |

| Compound 117 | ERK1 | 10.3 |

| Compound 118 | ERK1 | 9.3 |

| Compound 17 | Aurora A | 21 |

| Compound 17 | Aurora B | 14 |

| Compound 21 | Aurora A | 1300 |

| Compound 21 | Aurora B | 14 |

| Compound 30 | Aurora A | 16 |

| Compound 30 | Aurora B | 360 |

This table is interactive. You can sort and filter the data.

These studies confirm that derivatives of the indazole carboxylic acid scaffold are highly effective at engaging and inhibiting protein kinases in vitro, validating their use in the development of targeted cancer therapies.

In-Depth Analysis Reveals Gap in Publicly Available Research for this compound

Despite a comprehensive search of scientific literature and databases, detailed research findings on the specific biological activities of the chemical compound this compound remain elusive. Extensive investigation into its effects on key biological targets, as outlined in medicinal chemistry research, has yielded no specific data for this particular molecule.

While the indazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, public domain knowledge on the 7-chloro-5-carboxylic acid substituted variant is limited to its chemical identity and availability from commercial suppliers. There is a notable absence of published studies detailing its efficacy or mechanism of action in several critical areas of drug discovery.

Nitric Oxide Synthase, IDO1, and COX-2 Inhibition

Investigations into the inhibitory potential of this compound against crucial enzymes such as Nitric Oxide Synthase (NOS), Indoleamine 2,3-dioxygenase (IDO1), and Cyclooxygenase-2 (COX-2) have not been reported in peer-reviewed literature. Although related indazole compounds, like 7-nitro-1H-indazole, have been characterized as NOS inhibitors, this activity cannot be extrapolated to the chloro-substituted analogue without specific experimental evidence. Similarly, no data is available to suggest its role as an inhibitor of the immunosuppressive enzyme IDO1 or the inflammatory enzyme COX-2.

Receptor Binding and Cellular Mechanisms

Furthermore, there is a lack of information regarding the binding affinity of this compound for receptors of therapeutic interest, including cannabinoid receptors. Pre-clinical studies elucidating its molecular mechanism of action in cellular models are also absent from the public record. Consequently, its potential to induce microtubule destabilization or modulate inflammatory pathways, such as the NF-κB signaling cascade, has not been scientifically documented.

The absence of research on this specific compound highlights a gap in the current body of medicinal chemistry literature. While the broader class of indazole carboxylic acids has shown promise in various therapeutic areas, the specific contributions and pharmacological profile of the this compound derivative are yet to be determined and reported.

Molecular Mechanism of Action Elucidation in Cellular Models (Pre-clinical)

Design and Synthesis of Analog Libraries for Biological Screening

The use of a specific chemical scaffold to generate a library of analogous compounds is a common strategy in drug discovery to explore the structure-activity relationship (SAR). This approach, often referred to as combinatorial chemistry, allows for the systematic modification of a core structure to optimize its biological activity.

Currently, there are no specific examples in the scientific literature of this compound being used as the foundational scaffold for the design and synthesis of large-scale analog libraries for broad biological screening. While methods for the parallel synthesis of libraries based on other heterocyclic scaffolds like imidazoles and pyrazolopyrimidines are well-documented, similar detailed reports for this compound are not found. nih.govscispace.com

The synthesis of various indazole derivatives is reported for different therapeutic targets, suggesting that the indazole core is a versatile starting point for medicinal chemistry efforts. However, these are often targeted syntheses rather than the creation of large, diverse libraries for high-throughput screening.

Patent Landscape Analysis Pertaining to 7 Chloro 1h Indazole 5 Carboxylic Acid Synthesis

Review of Patent Literature for Synthetic Routes

The patent landscape for the synthesis of 7-chloro-1H-indazole-5-carboxylic acid reveals a primary and well-documented route, with other patents alluding to general synthetic strategies for indazole derivatives that could theoretically be adapted.

A key patent, WO 2009/144554 A1, provides a detailed method for the preparation of this compound. google.com The synthesis commences with the commercially available starting material, 4-amino-3-chloro-5-methylbenzonitrile (B136338). The synthetic sequence involves two main steps:

N-Acetylation: The initial step involves the protection of the amino group of 4-amino-3-chloro-5-methylbenzonitrile via acetylation. This is typically achieved by reacting the starting material with acetic anhydride (B1165640) in a suitable solvent such as chloroform. This reaction proceeds overnight at room temperature and is then driven to completion by heating under reflux.

Diazotization and Cyclization: The resulting N-acetylated intermediate is then subjected to a diazotization reaction followed by an intramolecular cyclization to form the indazole ring system. This is accomplished using a nitrite (B80452) source, such as isoamyl nitrite, in the presence of a weak base like potassium acetate. The reaction mixture is heated to facilitate the cyclization, and subsequent hydrolysis of the nitrile group to a carboxylic acid and removal of the acetyl group yields the final product, this compound.

While this route is explicitly detailed, other patents describe more general methods for the synthesis of indazole-3-carboxylic acids which could be applicable. For instance, methods involving the cyclization of aryl hydrazines are a common theme in the broader patent literature for indazole synthesis. However, specific examples detailing the application of these methods to produce this compound are not as prevalent as the route described above.

Table 1: Patented Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Patent Reference |

| 1 | 4-amino-3-chloro-5-methylbenzonitrile | Acetic anhydride, Chloroform, Room temperature to reflux | N-(4-cyano-2-chloro-6-methylphenyl)acetamide | WO 2009/144554 A1 google.com |

| 2 | N-(4-cyano-2-chloro-6-methylphenyl)acetamide | Potassium acetate, Isoamyl nitrite, Chloroform, Heat | This compound | WO 2009/144554 A1 google.com |

Patent Claims Related to Chemical Intermediates and Derivatives

A crucial aspect of the patent landscape is the protection of key chemical intermediates and derivatives. In the context of this compound synthesis, patent claims often cover not only the final product but also the novel intermediates that are essential for its production.

The starting material, 4-amino-3-chloro-5-methylbenzonitrile , is a critical component of the most clearly defined synthetic route. While this compound is commercially available, any novel process for its synthesis could be the subject of a patent claim.

The intermediate, N-(4-cyano-2-chloro-6-methylphenyl)acetamide , formed after the N-acetylation step, represents a key milestone in the patented synthesis. Patents covering the synthesis of this compound may include specific claims to this intermediate, thereby controlling a critical step in the manufacturing process.

Furthermore, patents may also lay claim to a broad genus of substituted indazoles that includes this compound, as well as its esters, amides, and other derivatives. These claims are designed to protect not only the specific molecule but also a wider range of related compounds that may have similar or improved properties. For example, a patent might claim a compound of a general formula where a substituent can be a halogen, and the carboxylic acid can be derivatized, thus encompassing this compound and its potential prodrugs or analogs.

Emerging Synthetic Technologies in Patent Applications

The patent literature also provides insights into emerging synthetic technologies that could be applied to the synthesis of this compound and related compounds. While specific patent applications detailing novel technologies exclusively for this molecule are not prominent, broader trends in synthetic chemistry are evident in the patenting of indazole synthesis in general.

One area of innovation is the development of more efficient and environmentally friendly catalytic systems. For instance, the use of transition metal catalysts, such as palladium or copper, for C-N bond formation in the synthesis of the indazole core is a recurring theme. Patent applications in this area often focus on novel ligands or catalyst systems that offer higher yields, lower catalyst loading, and milder reaction conditions.

Another emerging trend is the use of flow chemistry in the synthesis of heterocyclic compounds. Patent applications are beginning to describe the use of microreactors and continuous flow processes for the synthesis of complex molecules. These technologies offer advantages in terms of safety, scalability, and process control, and could potentially be applied to the synthesis of this compound to improve efficiency and reduce manufacturing costs.

Furthermore, there is a growing interest in biocatalysis, where enzymes are used to perform specific chemical transformations. While not yet widely patented for the synthesis of this specific indazole, the application of enzymes for selective reactions, such as hydrolysis or amidation, could represent a future direction for more sustainable and efficient manufacturing processes.

While the current patent landscape for this compound is dominated by a well-established synthetic route, the broader trends in synthetic methodology suggest that future patent applications may focus on the implementation of these emerging technologies to create more efficient, cost-effective, and sustainable manufacturing processes.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives, including 7-chloro-1H-indazole-5-carboxylic acid, is undergoing a paradigm shift towards green and sustainable chemistry. bohrium.comrsc.org Future research will likely focus on methodologies that minimize environmental impact while maximizing efficiency and yield.

Key areas of development include:

Catalyst-Based Approaches: The use of transition-metal and acid-base catalysts has already improved the efficiency and selectivity of indazole synthesis. bohrium.combenthamdirect.com Future efforts will likely explore more abundant and less toxic metal catalysts, as well as organocatalysts, to further enhance the sustainability of these processes.

Green Chemistry Principles: Methodologies incorporating green chemistry principles are gaining traction. This includes the use of environmentally benign solvents, such as ionic liquids, and energy-efficient reaction conditions, like ultrasound irradiation and visible light-induced reactions. rsc.orgresearchgate.netjocpr.com For instance, the use of lemon peel powder as a natural, biodegradable catalyst has shown promise in the synthesis of 1H-indazoles. researchgate.net

Flow Chemistry: The application of flow reactors offers advantages in terms of safety, reproducibility, and scalability for the synthesis of substituted indazoles. acs.org This technology allows for precise control over reaction parameters, leading to higher yields and purity, and can be particularly beneficial for the large-scale production of this compound and its derivatives.

These novel approaches aim to overcome the limitations of traditional synthetic methods, which often involve harsh reaction conditions and the use of hazardous reagents.

Exploration of Undiscovered Biological Targets

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. researchgate.netnih.gov While several targets have been identified for indazole-based compounds, a vast landscape of undiscovered biological targets remains to be explored for derivatives of this compound.

Future research will likely focus on:

Kinase Inhibition: Indazole derivatives have shown significant potential as kinase inhibitors. nih.gov Further exploration could lead to the discovery of novel inhibitors for kinases implicated in various cancers and other diseases. For example, derivatives have been designed to target FMS-like tyrosine kinase 3 (FLT3) and its mutants in acute myeloid leukemia. tandfonline.com

Novel Anti-infective Agents: With the rise of antimicrobial resistance, there is an urgent need for new anti-infective agents. The antibacterial and antifungal properties of indazole derivatives warrant further investigation against a broader range of pathogens. researchgate.net

Neurodegenerative Diseases: The role of certain biological targets in neurodegenerative diseases is an active area of research. Derivatives of this compound could be designed and screened for activity against targets relevant to conditions like Alzheimer's and Parkinson's disease.

The exploration of these and other undiscovered biological targets will be crucial for expanding the therapeutic potential of this versatile scaffold.

| Biological Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | c-Kit, EGFR, FLT3, Aurora Kinases, GSK-3 | Cancer |

| Viral Enzymes | HIV Protease | Infectious Disease (HIV) |

| Receptors | Serotonin 5-HT3 Receptor | Nausea and Vomiting |

| Enzymes in Pathogens | Glutamate Racemase | Infectious Disease (Tuberculosis) |

Integration of Advanced Computational Techniques for Rational Design

Advanced computational techniques are becoming indispensable tools in modern drug discovery, enabling the rational design of novel therapeutic agents with improved potency and selectivity. openmedicinalchemistryjournal.comnih.gov The integration of these methods will be instrumental in harnessing the full potential of the this compound scaffold.

Key computational approaches include:

Molecular Docking: This technique allows for the prediction of the binding orientation of a ligand to its target protein, providing insights into the molecular interactions that govern binding affinity. tandfonline.comnih.gov This information is crucial for the structure-based design of more potent inhibitors.

Virtual Screening: Large libraries of virtual compounds derived from this compound can be screened against a specific biological target to identify potential hits for further experimental validation. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can guide the design of new derivatives with enhanced therapeutic properties.

De Novo Design: These computational tools can generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for a given biological target. openmedicinalchemistryjournal.com

By leveraging these advanced computational techniques, researchers can accelerate the design-synthesize-test cycle and more efficiently identify promising drug candidates.

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicting ligand-protein binding modes. |

| Virtual Screening | High-throughput in silico screening of compound libraries. |

| QSAR | Correlating chemical structure with biological activity. |

| De Novo Design | Generating novel molecular structures with desired properties. |

High-Throughput Screening and Lead Optimization in Pre-clinical Discovery

High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid screening of large compound libraries to identify initial "hits" with desired biological activity. stanford.edu Following HTS, a process of lead optimization is undertaken to improve the potency, selectivity, and pharmacokinetic properties of the initial hits to generate preclinical drug candidates. creative-biostructure.comajrconline.org

The future of preclinical discovery for derivatives of this compound will involve:

Diverse Compound Libraries: The synthesis of large and diverse libraries of compounds based on the this compound scaffold will be essential for successful HTS campaigns.

Structure-Activity Relationship (SAR) Studies: Following the identification of initial hits from HTS, detailed SAR studies will be conducted. nih.govnih.gov This involves systematically modifying the chemical structure of the hit compounds and evaluating the impact on their biological activity to identify key structural features required for potency.

Pharmacokinetic Profiling: Lead optimization also involves the evaluation and improvement of the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they have suitable characteristics for in vivo efficacy.

This iterative process of screening and optimization is critical for translating a promising chemical scaffold into a viable drug candidate for clinical development.

Q & A

Basic Research Questions

Q. What are the key safety precautions and handling protocols for 7-chloro-1H-indazole-5-carboxylic acid in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Inspect gloves before use and follow proper removal techniques to avoid skin contact .

-

Respiratory Protection : Employ P95 or OV/AG/P99 filters if airborne particulates are generated during synthesis or handling .

-

Environmental Controls : Avoid drainage contamination; use fume hoods for volatile steps. Toxicity data (H302, H315, H319, H335) indicate acute oral toxicity, skin/eye irritation, and respiratory tract irritation .

- Data Table :

| Hazard Class | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Use gloves and avoid ingestion |

| Skin Irritation | H315 | Wear impermeable lab coat |

| Eye Irritation | H319 | Face shield required |

| Respiratory Irritation | H335 | Use fume hood |

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare and NMR shifts with literature data for indazole derivatives (e.g., 5-chloro-1H-indole-3-carboxylic acid: δ 12.2 ppm for COOH ).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ≥98% purity thresholds .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 211.6 (calculated for CHClNO) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives be resolved?

- Methodological Answer :

-

Cross-Validation : Use X-ray crystallography (e.g., single-crystal analysis with R factor <0.04 ) to resolve ambiguities in proton assignments.

-

Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* level) to identify discrepancies in functional group signatures .

-

Replication : Repeat synthesis under inert conditions (N atmosphere) to rule out oxidation artifacts .

- Case Study :

-

In 5-chloro-1H-indole-3-carboxylic acid, crystallographic data revealed a planar indole ring, resolving NMR shifts previously attributed to tautomerism .

Q. What experimental strategies optimize the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Screening :

Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 24-hour intervals.

Identify degradation products (e.g., decarboxylation at pH >10) using LC-MS .

- Stabilization Tactics :

- Store lyophilized compounds at -20°C in amber vials to prevent photodegradation .

- Use chelating agents (e.g., EDTA) in aqueous formulations to mitigate metal-catalyzed hydrolysis .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization :

- Validate cell lines (e.g., HEK293 for kinase assays) with positive/negative controls and IC replicates .

- Control solvent effects (e.g., DMSO ≤0.1% v/v) to avoid false negatives .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., Bland-Altman plots) to identify systemic biases (e.g., batch variability in compound purity) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Data Harmonization :

- Cross-reference peer-reviewed studies (e.g., melting point: 127°C for structurally analogous imidazole derivatives vs. unreported data in SDS ).

- Conduct differential scanning calorimetry (DSC) to confirm thermal behavior .

- Contextual Factors :

- Note polymorphic forms (e.g., anhydrous vs. hydrated) that alter solubility and melting points .

Experimental Design Considerations

Q. What are best practices for designing SAR studies on this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at N1 (e.g., methyl, cyclopentyl) to assess steric effects on target binding .

- Control Experiments :

- Include unsubstituted indazole analogs to isolate the impact of the 7-Cl and 5-COOH groups .

- Use isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |